Cas no 41034-83-7 (3-(anthracen-9-yl)propanoic acid)
3-(anthracen-9-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 9-Anthracenepropanoicacid
- 3-Anthracen-9-yl-Propionic Acid
- 3-(9-Anthryl)propionic acid
- 9-Anthracenepropionic acid
- 3-anthracen-9-ylpropionic acid
- Anthracene-9-propanoic acid
- Anthracene-9-propionic acid
- 3-(anthracen-9-yl)propanoic acid
- 9-Anthracenepropanoic acid
- DTXSID70194006
- F9995-0926
- 3-anthracen-9-ylpropanoic acid
- EN300-18525086
- MFCD00068641
- 9-an-thracenepropionic acid
- FT-0621621
- BDGMYCZUEIGHJH-UHFFFAOYSA-N
- AKOS005289351
- AS-60760
- A825405
- SCHEMBL1882693
- 41034-83-7
- 3-(Anthracen-9-yl)propanoicAcid
- 3-ANTHRACEN-9-YL-PROPIONICACID
- 3-(9-Anthryl)propanoic acid
- 9APA
- 3-(9-anthryl)-propionic acid
- 3-(9-Anthryl)propanoic acid #
- STL302071
- DB-081102
- 3-(9-Anthracenyl)propionic Acid; 3-(9-Anthryl)propionic Acid; 3-(Anthracen-9-yl)propanoic Acid; ?-Anthrylpropionic Acid
- DTXCID40116497
- G29330
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- MDL: MFCD00068641
- Inchi: 1S/C17H14O2/c18-17(19)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10H2,(H,18,19)
- InChI Key: BDGMYCZUEIGHJH-UHFFFAOYSA-N
- SMILES: OC(CCC1C2C=CC=CC=2C=C2C=CC=CC=12)=O
Computed Properties
- Exact Mass: 250.09900
- Monoisotopic Mass: 250.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Melting Point: 193-197℃
- PSA: 37.30000
- LogP: 4.01020
3-(anthracen-9-yl)propanoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-(anthracen-9-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 029133-1g |
3-Anthracen-9-yl-propionic acid |
41034-83-7 | 95+% | 1g |
£93.00 | 2022-03-01 | |
| Alichem | A229000194-1g |
3-(Anthracen-9-yl)propanoic acid |
41034-83-7 | 95% | 1g |
$610.20 | 2023-09-02 | |
| TRC | A678435-50mg |
9-Anthracenepropanoic Acid |
41034-83-7 | 50mg |
$ 173.00 | 2023-04-19 | ||
| TRC | A678435-250mg |
9-Anthracenepropanoic Acid |
41034-83-7 | 250mg |
$ 798.00 | 2023-04-19 | ||
| TRC | A678435-500mg |
9-Anthracenepropanoic Acid |
41034-83-7 | 500mg |
$ 1378.00 | 2023-04-19 | ||
| A2B Chem LLC | AF66613-50mg |
3-ANTHRACEN-9-YL-PROPIONIC ACID |
41034-83-7 | 95% | 50mg |
$60.00 | 2023-12-30 | |
| A2B Chem LLC | AF66613-100mg |
3-ANTHRACEN-9-YL-PROPIONIC ACID |
41034-83-7 | 95% | 100mg |
$69.00 | 2023-12-30 | |
| A2B Chem LLC | AF66613-250mg |
3-ANTHRACEN-9-YL-PROPIONIC ACID |
41034-83-7 | 96% | 250mg |
$909.00 | 2024-04-20 | |
| A2B Chem LLC | AF66613-500mg |
3-ANTHRACEN-9-YL-PROPIONIC ACID |
41034-83-7 | 95% | 500mg |
$113.00 | 2023-12-30 | |
| A2B Chem LLC | AF66613-1g |
3-ANTHRACEN-9-YL-PROPIONIC ACID |
41034-83-7 | 95% | 1g |
$139.00 | 2023-12-30 |
3-(anthracen-9-yl)propanoic acid Suppliers
3-(anthracen-9-yl)propanoic acid Related Literature
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Erling Thyrhaug,Peter Hammersh?j,Kasper S. Kj?r,Thomas Just S?rensen,Niels H. Harrit,Martin M. Nielsen,Klaus Bechgaard Photochem. Photobiol. Sci. 2014 13 1093
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Zhengwei Shi,Jingdong Luo,Su Huang,Brent M. Polishak,Xing-Hua Zhou,Shawna Liff,Todd R. Younkin,Bruce A. Block,Alex K.-Y. Jen J. Mater. Chem. 2012 22 951
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Ming Xu,Xiao-Gang Fu,Li-Zhu Wu,Li-Ping Zhang,Chen-Ho Tung Phys. Chem. Chem. Phys. 2002 4 4030
Additional information on 3-(anthracen-9-yl)propanoic acid
Introduction to 3-(anthracen-9-yl)propanoic acid (CAS No. 41034-83-7) and Its Emerging Applications in Chemical Biology
3-(anthracen-9-yl)propanoic acid, identified by the Chemical Abstracts Service registry number 41034-83-7, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This molecule, featuring an anthracene moiety linked to a propanoic acid side chain, presents a promising platform for the development of novel bioactive agents. The anthracene core, known for its extended π-conjugation system, contributes to remarkable photophysical properties, making it an attractive scaffold for applications in photomedicine and optogenetics. Meanwhile, the propanoic acid moiety introduces a carboxylic acid functional group, which can be further modified to enhance binding affinity or metabolic stability.
The compound’s dual functionality has positioned it as a versatile building block in medicinal chemistry. Recent advancements in drug design have leveraged the structural features of 3-(anthracen-9-yl)propanoic acid to develop small-molecule probes and inhibitors targeting specific biological pathways. For instance, studies have demonstrated its utility in modulating protein-protein interactions by serving as a scaffold for peptidomimetic inhibitors. The ability to conjugate this compound with fluorophores or other bioactive groups has further expanded its applications in live-cell imaging and drug delivery systems.
Emerging research highlights the potential of 3-(anthracen-9-yl)propanoic acid in addressing complex biological challenges. One notable area is its application in cancer therapy, where derivatives of this compound have shown promise as kinase inhibitors or chemosensitizers. The anthracene moiety’s ability to interact with cellular components via fluorescence resonance energy transfer (FRET) has enabled the development of highly sensitive biosensors for detecting oncogenic signaling pathways. Additionally, preclinical studies have explored its role in enhancing the efficacy of chemotherapeutic agents by improving their solubility and tumor-specific accumulation.
The compound’s pharmacokinetic profile has also been extensively studied to optimize its therapeutic potential. Modifications to the propanoic acid side chain have revealed strategies for improving oral bioavailability and reducing off-target effects. For example, esterification or amide conjugation has been employed to enhance metabolic stability while maintaining bioactivity. These modifications align with current trends in precision medicine, where tailored molecular entities are designed to interact selectively with disease-relevant targets.
The integration of computational chemistry and machine learning has further accelerated the discovery of novel derivatives of 3-(anthracen-9-yl)propanoic acid. Advanced modeling techniques have enabled researchers to predict binding affinities and predict toxicological profiles with high accuracy, streamlining the hit-to-drug process. This interdisciplinary approach has been instrumental in identifying lead compounds for further optimization, demonstrating the compound’s significance as a pharmacophore.
Industrial applications of 3-(anthracen-9-yl)propanoic acid extend beyond pharmaceuticals into materials science and agrochemicals. Its photostability and fluorescence characteristics make it valuable for developing advanced polymers with optoelectronic properties. In agrochemistry, derivatives of this compound have been investigated as plant growth regulators or pest deterrents, showcasing its versatility across multiple sectors.
The future prospects for 3-(anthracen-9-yl)propanoic acid are promising, with ongoing research focusing on expanding its therapeutic applications and exploring new synthetic pathways. Collaborative efforts between academia and industry are expected to yield innovative formulations and delivery systems that harness its unique properties. As computational tools continue to evolve, the efficiency of designing derivatives will likely increase, further solidifying this compound’s role as a cornerstone in chemical biology.
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